Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine
Overview
Description
“Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This compound could be synthesized via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a pyridine ring, two methyl groups attached to an amine, and a propyl chain .
Chemical Reactions Analysis
In chemical reactions, this compound can act as a nucleophile, participating in cross-coupling reactions . It can also be readily converted to other compounds, such as the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .
Scientific Research Applications
Organometallic Complexes and Coordination Chemistry
Organometallic complexes of aminopyridines, including those similar to Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine, play a significant role in coordination chemistry. These complexes exhibit unique properties due to the coordination of amino derivatives of pyridine and its benzannulated forms to metal centers. Such compounds are synthesized through deprotonation and subsequent interaction with metals, forming crystalline organometallic polymers. These processes highlight the potential for creating aminocarbene structures and the application of these complexes in catalysis, including cyclometalation, borylation, and silylation of substituents (Sadimenko, 2011).
Mimicking Biological Processes
Research into compounds structurally related to this compound has led to the synthesis of potential biomimetic catalysts. For instance, efforts to create bifunctional mimics of transaminases have been explored, aiming to maximize catalytic activity during transamination processes. This work underscores the potential of these compounds in enzymatic catalysis and bio-inspired synthesis (Wu & Ahlberg, 1992).
Heterocyclic Compound Synthesis
The synthesis of pyridine-pyrimidines and their derivatives using aminopyridines demonstrates the versatility of these compounds in generating new heterocyclic molecules. Such synthetic methodologies offer pathways to novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The catalysts derived from these aminopyridines facilitate efficient reactions under microwave irradiation and solvent-free conditions, highlighting their utility in green chemistry (Rahmani et al., 2018).
Material Science and Polymer Modification
In the realm of material science, aminopyridines and their derivatives have been used to modify the properties of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including aminopyridines, to enhance their swelling properties and thermal stability. Such modifications expand the utility of these polymers in biomedical applications and drug delivery systems (Aly & El-Mohdy, 2015).
Safety and Hazards
Future Directions
The future directions for the research and application of “Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine” could involve the development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . The compound could also find applications in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Properties
IUPAC Name |
N',N'-dimethyl-N-pyridin-4-ylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)9-3-6-12-10-4-7-11-8-5-10/h4-5,7-8H,3,6,9H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOCTLMWIAVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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